molecular formula C23H28N2 B5313311 1-(3-phenyl-2-propen-1-yl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

1-(3-phenyl-2-propen-1-yl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

Cat. No. B5313311
M. Wt: 332.5 g/mol
InChI Key: RAIMARIHCIACFL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenyl-2-propen-1-yl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been found to have a wide range of biochemical and physiological effects and has been used in a variety of scientific studies.

Mechanism of Action

The mechanism of action of TFMPP is not fully understood. However, it is believed that the compound acts on serotonin receptors in the brain. Specifically, TFMPP has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. Activation of these receptors by TFMPP may lead to the compound's stimulant and hallucinogenic effects.
Biochemical and Physiological Effects
TFMPP has a wide range of biochemical and physiological effects. In addition to its effects on serotonin receptors, TFMPP has been found to increase the release of dopamine and norepinephrine in the brain. This may contribute to the compound's stimulant effects. TFMPP has also been found to increase heart rate and blood pressure, and to cause dilation of the pupils.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its well-characterized pharmacology. The compound's effects on serotonin receptors and other neurotransmitter systems have been well-studied, making it a useful tool for investigating the mechanisms behind these systems. However, one limitation of using TFMPP is its potential for abuse. The compound has been used recreationally, and its effects on the central nervous system may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving TFMPP. One area of interest is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on serotonin receptors. Finally, studies investigating the potential therapeutic uses of TFMPP are needed, as the compound's effects on mood and appetite may make it a useful tool in the treatment of certain disorders.

Synthesis Methods

TFMPP can be synthesized using a variety of methods. One common method is the reaction of 1-(3-phenyl-2-propenoyl)piperazine with 1,2,3,4-tetrahydronaphthalene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-(3-phenyl-2-propenoyl)piperazine with 1,2,3,4-tetrahydronaphthalene in the presence of a palladium catalyst. Both methods result in the formation of TFMPP.

Scientific Research Applications

TFMPP has been used in a variety of scientific studies. One area of research has been the investigation of the compound's effects on the central nervous system. TFMPP has been found to have both stimulant and hallucinogenic effects, and has been used in studies investigating the mechanisms behind these effects. Additionally, TFMPP has been used in studies investigating the role of serotonin receptors in the brain.

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2/c1-2-7-20(8-3-1)9-6-14-24-15-17-25(18-16-24)23-13-12-21-10-4-5-11-22(21)19-23/h1-11,23H,12-19H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIMARIHCIACFL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2CC1N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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